Arduan
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
68399-57-5 |
|---|---|
Molecular Formula |
C35H66Br2N4O6 |
Molecular Weight |
798.7 g/mol |
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide;dihydrate |
InChI |
InChI=1S/C35H62N4O4.2BrH.2H2O/c1-24(40)42-32-21-26-9-10-27-28(35(26,4)23-31(32)37-15-19-39(7,8)20-16-37)11-12-34(3)29(27)22-30(33(34)43-25(2)41)36-13-17-38(5,6)18-14-36;;;;/h26-33H,9-23H2,1-8H3;2*1H;2*1H2/q+2;;;;/p-2/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-;;;;/m0..../s1 |
InChI Key |
FOAWSDYIBDUHRY-MXXJCDGGSA-L |
SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C.O.O.[Br-].[Br-] |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CC[N+](CC4)(C)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)N6CC[N+](CC6)(C)C)C.O.O.[Br-].[Br-] |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C.O.O.[Br-].[Br-] |
Related CAS |
68399-58-6 (Parent) |
Synonyms |
Arduan Bromide, Pipecurium Bromide, Pipecuronium Dibromide Pipecuronium Dibromide, Dihydrate Pipecuronium Dihydrate Pipecuronium Dibromide Pipecurium Pipecurium Bromide Pipecuronium Pipecuronium Bromide Pipecuronium Dibromide, (16 alpha)-Isomer Pipecuronium Dibromide, (17 alpha)-Isomer Pipecuronium Dibromide, (3 beta)-Isomer Pipecuronium Dibromide, Dihydrate Pipecuronium, Dibromide RGH 1106 RGH-1106 RGH1106 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Arduan
Elucidation of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions
The primary mechanism by which Arduan interacts with nAChRs is through competitive binding at the orthosteric sites, which are the normal binding sites for the endogenous neurotransmitter acetylcholine (ACh). patsnap.comopenanesthesia.orgpatsnap.com
Allosteric Modulation Studies of nAChRs in Isolated Systems
While the predominant interaction is competitive orthosteric blockade, research into the mechanism of related neuromuscular blocking agents like pancuronium (B99182) suggests the possibility of allosteric modulation. Studies on zebrafish nAChRs have indicated that pancuronium may allosterically inhibit receptor activity, with sensitivity potentially linked to sites outside the extracellular ACh binding domain, possibly in the transmembrane or intracellular domains. nih.gov However, it is noted that the highest affinity site for pancuronium in mammalian nAChRs appears to be the ACh binding site. nih.gov Allosteric modulators bind to sites topographically distinct from the orthosteric sites and can influence receptor function. mdpi.comucl.ac.uk
Competitive Binding Kinetics with Endogenous Ligands and Analogues
This compound, being structurally similar to acetylcholine, competes for the same binding sites on the nAChR. patsnap.com By occupying these sites, this compound prevents acetylcholine from binding and initiating muscle contraction. patsnap.com This competitive inhibition is a key aspect of its neuromuscular blocking effect. Pipecuronium (B1199686) bromide has been described as a powerful competitive nAChR antagonist with a reported Kd of 3.06 μM. cenmed.com The binding of non-depolarizing neuromuscular blocking agents to receptors is dynamic, involving repeated association and dissociation. oup.com An increase in acetylcholine concentration can increase its chance of occupying receptor sites over the antagonist. oup.com
Ion Channel Modulation and Gating Dynamics
This compound's interaction with nAChRs directly impacts the ion channel associated with the receptor, thereby affecting gating dynamics.
Electrophysiological Characterization in Model Cellular Systems
Electrophysiological studies, such as patch clamp techniques, are used to characterize the effects of neuromuscular blocking agents on ion channel function. These methods allow for the measurement of ion flow through the nAChR channel and the determination of parameters like association and dissociation rate constants of drug binding. caymanchem.comnih.gov For instance, patch clamp electrophysiology has been used to determine the potency of related compounds like pancuronium on muscle-type nAChRs expressed in model cells, reporting IC50 values. caymanchem.com
Ligand-Gated Ion Channel Current Analysis
By competitively blocking the binding of acetylcholine, this compound prevents the opening of the nAChR ion channel, thus inhibiting the influx of sodium ions and efflux of potassium ions that would normally lead to depolarization of the muscle membrane and subsequent contraction. patsnap.comopenanesthesia.org This blockade of ion flow is the direct consequence of this compound's antagonistic action at the receptor. While the primary mechanism is competitive blockade preventing channel opening, at higher concentrations, some non-depolarizing agents may also exert a non-competitive action by blocking the ion channel pore itself (open channel block). scispace.comjvsmedicscorner.com
Downstream Signaling Pathway Perturbations in In Vitro Models
Direct research specifically detailing downstream signaling pathway perturbations induced by pipecuronium bromide in in vitro models, particularly concerning secondary messenger systems and protein phosphorylation profiling in target cells, is not extensively covered in the provided search results. However, some studies utilizing neuromuscular blocking agents, including pipecuronium bromide or related compounds like pancuronium bromide (another aminosteroid (B1218566) neuromuscular blocker), in in vitro or ex vivo experimental settings offer indirect insights into potential downstream effects.
Secondary Messenger System Alterations
Information directly linking pipecuronium bromide to alterations in specific secondary messenger systems like cAMP or the phosphoinositide (PI) cycle in target cells is scarce in the provided literature. Studies mentioning secondary messengers in the context of neuromuscular blockers often discuss the normal signaling pathways involved in neuromuscular transmission or the effects of other agents. For instance, the PI cycle is noted to be activated via alpha1 and alpha2 adrenergic receptors, which can be affected by substances like norepinephrine (B1679862) mpg.de. cAMP is highlighted as an important second messenger in activating intracellular signaling pathways, including protein kinase A (PKA) nih.gov. However, these discussions are generally in the context of the physiological roles of these pathways or the effects of other compounds, not the direct impact of pipecuronium bromide.
Some research using pancuronium bromide in experimental setups exploring other physiological processes touches upon secondary messenger systems. For example, studies investigating synaptic plasticity or airway responses in animal models where pancuronium bromide was used for paralysis mention cAMP signaling or G protein-coupled receptors (GPCRs) that modulate second messenger systems nih.govphysiology.orgnih.gov. However, these studies use pancuronium as a tool for paralysis rather than investigating its direct effects on these pathways.
Protein Phosphorylation Profiling in Target Cells
One area where protein phosphorylation is discussed in relation to steroidal compounds, including a mention of rocuronium (B1662866) bromide (another steroidal neuromuscular blocker), is in the context of inhibiting p53-related protein kinase (PRPK) researchgate.netnih.govresearchgate.net. Rocuronium bromide was identified as a PRPK inhibitor in studies investigating skin cancer prevention researchgate.netnih.govresearchgate.net. These studies showed that rocuronium bromide inhibited the phosphorylation of PRPK in in vitro kinase assays and in mouse epidermal cells researchgate.netnih.gov. While this research involves a related steroidal neuromuscular blocker and discusses protein phosphorylation, it is not a direct study on pipecuronium bromide and its effects on protein phosphorylation profiling in its primary target cells (muscle cells at the neuromuscular junction).
Other studies mention protein phosphorylation in broader signaling pathways that could potentially be indirectly affected. For example, research on volatile anesthetics and preconditioning in human myocardium discusses the activation and phosphorylation of kinases like PKC, ERK1/2, and Akt researchgate.net. However, this is not directly linked to the action of pipecuronium bromide.
Preclinical Pharmacodynamic Investigations of Arduan
In Vitro Contractile Studies in Isolated Muscle Preparations
In vitro studies on isolated muscle tissues provide a controlled environment to investigate the direct effects of Arduan on neuromuscular transmission and muscle contractility, free from systemic physiological influences.
While specific dose-response curves for this compound in isolated muscle tissue bath preparations are not extensively detailed in readily available literature, its potency has been well-characterized in clinical settings, which can serve as a surrogate for its direct effects on muscle tissue. The effective doses (ED) required to produce a certain level of neuromuscular blockade are key parameters in understanding its dose-response relationship. The ED50 represents the dose required to produce a 50% reduction in twitch height, while the ED95 indicates the dose for a 95% reduction.
Studies in patients under balanced anesthesia have established the following potency estimates for pipecuronium (B1199686):
| Potency Parameter | Value (mcg/kg) |
| ED50 | 24.96 |
| ED95 | 44.96 |
These values indicate the high potency of this compound as a neuromuscular blocking agent.
The pharmacodynamic properties of this compound have been compared with other steroidal NMBAs. In a comparative study, the potency of pipecuronium was evaluated alongside pancuronium (B99182), vecuronium (B1682833), and rocuronium (B1662866). nih.gov The findings from this research provide a clear comparison of the relative potencies of these agents.
Based on the ED50 values, the relative potency of rocuronium, pancuronium, pipecuronium, and vecuronium was determined to be 1:4.5:5.4:6, respectively. nih.gov This indicates that pipecuronium is more potent than pancuronium and rocuronium, and slightly less potent than vecuronium.
Comparative Potency of Steroidal NMBAs
| Compound | ED50 (mcg/kg) | ED95 (mcg/kg) | Relative Potency (based on ED50) |
|---|---|---|---|
| Rocuronium | 144.8 | 322.1 | 1 |
| Pancuronium | 32.4 | 58.1 | 4.5 |
| Pipecuronium (this compound) | 27.1 | 48.7 | 5.4 |
| Vecuronium | 23.7 | 39.9 | 6 |
Data sourced from a comparative study in patients, which reflects the direct action on the neuromuscular junction. nih.gov
This compound, as a non-depolarizing neuromuscular blocking agent, acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) at the motor endplate. patsnap.com The phenomenon of receptor desensitization, a state in which the receptor becomes unresponsive to an agonist, is a key aspect of neuromuscular blockade. While specific preclinical studies detailing the kinetics of nAChR desensitization and recovery with this compound in isolated muscle models are limited, the recovery from neuromuscular blockade has been documented in clinical studies.
The recovery index, which is the time taken for twitch height to recover from 25% to 75% of control, provides an indication of the rate of recovery from the block. For a dose of 45 micrograms/kg of pipecuronium, the recovery index averaged 29 minutes. nih.gov Following a larger dose of 70 micrograms/kg, the duration to 25% recovery was 95 minutes. nih.gov These findings suggest a dose-dependent duration of action and recovery profile.
Pharmacodynamic Profiling in Non-Human Animal Models
Investigations in non-human animal models are essential for understanding the systemic pharmacodynamic effects of this compound and for observing its actions in a whole-organism context.
Studies in rats have been conducted to understand the disposition and effects of this compound. Following intravenous administration, the compound is rapidly taken up by the liver and, to a lesser extent, by the kidneys. While these studies provide pharmacokinetic data, specific assessments of muscle function, such as grip strength or nerve stimulation-induced muscle contraction in rodent models, are not extensively reported in the available literature. However, the general principles of assessing muscle function in rodents, such as through involuntary contraction assays, are established methodologies that could be applied to evaluate the effects of this compound. nih.gov
There is a notable lack of published preclinical studies investigating the long-term adaptations of the neuromuscular system to chronic administration of this compound in animal models. Research into the long-term effects of neuromuscular blocking agents is crucial for understanding potential for muscle atrophy, changes in receptor density, or other adaptations with prolonged use. The absence of such data for this compound indicates a gap in the preclinical understanding of this compound. General preclinical models for studying skeletal muscle adaptation to decreased use, such as immobilization or hindlimb unloading, could provide a framework for future investigations into the long-term effects of this compound. nih.gov
Comparative Pharmacodynamics across Different Animal Species
The neuromuscular blocking potency and effects of this compound have been evaluated in several animal species, revealing variations in sensitivity and response.
In a study comparing the effects of pipecuronium bromide and pancuronium bromide, researchers utilized the rat phrenic nerve-diaphragm preparation and the frog's musculus rectus abdominis preparation. nih.gov The findings indicated that pipecuronium exhibited a more potent neuromuscular blocking effect than pancuronium in these models. nih.gov Furthermore, the duration of action for pipecuronium was observed to be approximately twice as long as that of pancuronium when administered in equieffective doses. nih.gov Both neuromuscular blockades were readily and completely reversible with the administration of neostigmine. nih.gov
Investigations in canines have also been conducted to understand the neuromuscular blocking action of this compound. In anesthetized dogs, doses of 0.025 and 0.05 mg/kg were shown to produce neuromuscular blockade. nih.gov However, the study noted a high degree of variability in the neuromuscular blocking action of the drug within this species. nih.gov The blockade induced by pipecuronium in dogs was effectively reversed by neostigmine, preceded by atropine. nih.gov
The following table summarizes the observed pharmacodynamic effects of this compound in different animal species based on available preclinical research.
| Animal Species | Preparation/Model | Key Findings | Reference |
| Rat | Phrenic nerve-diaphragm | More potent than pancuronium; dose-dependent reduction in contractile response. | nih.gov |
| Frog | Musculus rectus abdominis | More potent than pancuronium; dose-dependent reduction in contractile response. | nih.gov |
| Dog | Anesthetized model | 0.025 and 0.05 mg/kg produced neuromuscular block; high variability in response observed. | nih.gov |
Target Engagement Studies in Animal Tissues
Target engagement studies are crucial for understanding the interaction of a drug with its intended biological target at the site of action. For this compound, this involves assessing its binding to nicotinic acetylcholine receptors in muscle tissue.
Receptor Occupancy Measurement in Specified Tissue Samples
Direct quantitative data on the in vivo receptor occupancy of this compound in specific animal muscle tissues from preclinical studies is not extensively detailed in publicly available literature. However, the mechanism of action is well-established as competitive antagonism at the nicotinic acetylcholine receptors. nih.gov This implies that this compound physically occupies these receptors, thereby preventing the binding of the endogenous neurotransmitter, acetylcholine, and inhibiting muscle contraction.
The principles of receptor occupancy assays involve measuring the proportion of target receptors that are bound by a drug at a given time. This can be achieved through various techniques, often involving the use of radiolabeled ligands that compete with the drug for binding to the receptor. The displacement of the radioligand by this compound would allow for the quantification of its receptor occupancy. While the conceptual basis is clear, specific preclinical studies providing percentage occupancy of nicotinic receptors in muscle tissue samples from animals administered this compound are not readily found in the reviewed literature.
Correlation of Tissue Concentration with Pharmacodynamic Endpoints
The relationship between the concentration of a neuromuscular blocking agent at the effect site (the neuromuscular junction) and the resulting pharmacodynamic effect (degree of muscle paralysis) is a critical aspect of its pharmacological profile. While direct measurement of this compound concentration in muscle tissue and its real-time correlation with neuromuscular blockade in preclinical models is not well-documented in available sources, studies on similar aminosteroid (B1218566) neuromuscular blockers like rocuronium in dogs have utilized techniques such as microdialysis to quantify interstitial concentrations in muscle tissue. nih.gov
Such studies aim to establish a more direct link between the drug concentration at the site of action and the observed pharmacodynamic endpoints, such as twitch depression. For rocuronium, it was found that unbound interstitial and venous plasma concentrations were in good agreement, suggesting that plasma concentrations can be a reasonable surrogate for concentrations at the effect site under steady-state conditions. nih.gov It is plausible that a similar relationship exists for this compound, where a higher concentration in the muscle tissue would correlate with a greater degree of neuromuscular blockade. However, specific preclinical data that quantitatively correlates measured this compound concentrations in animal muscle tissue with pharmacodynamic endpoints like twitch tension reduction is not available in the reviewed scientific literature.
Structural Activity Relationship Sar and Computational Studies of Arduan
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies represent a computational progression from traditional SAR. oup.com QSAR aims to build mathematical models that quantitatively correlate the chemical structure of compounds with their biological activity. elsevierpure.comtaylorfrancis.com These models are invaluable for predicting the activity of new molecules, thereby streamlining the drug discovery process. oup.com
The development of predictive QSAR models for neuromuscular blocking activity involves using a dataset of known NMBAs to train an algorithm. This process identifies key molecular descriptors—numerical values that encode a molecule's structural, physical, or chemical properties—that are predictive of potency.
For aminosteroid (B1218566) NMBAs like Arduan, relevant descriptors often include:
Topological Descriptors: Quantify molecular shape, size, and branching.
Quantum Chemical Descriptors: Describe electronic properties such as charge distribution and orbital energies.
Hydrophobicity Descriptors (e.g., LogP): Measure the molecule's lipophilicity, which can influence receptor interaction.
Steric Descriptors (e.g., Molar Refractivity): Relate to the volume and polarizability of the molecule.
Once developed and validated through statistical methods like cross-validation and external validation, these models can predict the neuromuscular blocking potency of novel, unsynthesized compounds. nih.govnih.govbiorxiv.org
In silico (computer-based) screening utilizes computational methods to search large virtual libraries of chemical compounds for molecules that are likely to be active at a specific biological target. nih.gov For this compound, this process can be guided by the pharmacophore model derived from its known active conformation.
The typical workflow involves:
Pharmacophore Definition: Key features of this compound, such as the two cationic centers, their specific inter-distance, and the hydrophobic steroid body, are defined as a 3D pharmacophore query. frontiersin.org
Virtual Library Screening: Large databases of chemical structures are computationally screened to identify molecules that match the pharmacophore query. researchgate.net
Docking and Scoring: The "hit" compounds from the initial screen are then subjected to molecular docking simulations to predict their binding mode and affinity at the nAChR active site.
Prioritization: Based on docking scores and other predicted properties (e.g., ADMET - absorption, distribution, metabolism, excretion, toxicity), the most promising candidates are prioritized for chemical synthesis and biological testing. nih.gov
This approach accelerates the discovery of novel analogues with potentially improved potency, selectivity, or pharmacokinetic profiles compared to the original this compound molecule. mdpi.com
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques provide a dynamic, atom-level view of how this compound interacts with its biological target, the nAChR. mdpi.com These methods complement experimental data by offering mechanistic insights that are otherwise difficult to obtain. frontiersin.org
Molecular Docking: This technique predicts the preferred orientation and binding affinity of this compound when bound to the nAChR. nih.gov Docking studies can identify the specific amino acid residues in the receptor's binding pocket that form key interactions (e.g., cation-pi, hydrogen bonds, van der Waals forces) with the ligand.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of every atom in the this compound-nAChR complex over time. zib.de This allows researchers to:
Assess the stability of the docked pose. nih.gov
Observe conformational changes in both the drug and the receptor upon binding.
Analyze the role of water molecules and the lipid membrane environment in the binding process. mdpi.com
Calculate the free energy of binding, providing a theoretical estimate of binding affinity.
These simulations are computationally intensive but offer an unparalleled level of detail, helping to explain the structural basis of this compound's potent antagonist activity at the molecular level. bris.ac.uk
| Technique | Purpose | Key Insights Provided |
|---|---|---|
| QSAR Modeling | To develop predictive statistical models correlating molecular structure with neuromuscular blocking activity. elsevierpure.com | Identification of key molecular descriptors for potency; prediction of activity for novel compounds. nih.gov |
| Pharmacophore-Based Screening | To identify novel molecules with the essential structural features of this compound from virtual libraries. frontiersin.org | Rapid discovery of potential new NMBA candidates for further investigation. researchgate.net |
| Molecular Docking | To predict the binding pose and affinity of this compound within the nAChR binding site. nih.gov | Identification of key interacting amino acid residues; rationalization of SAR data. |
| Molecular Dynamics (MD) Simulation | To simulate the dynamic behavior and stability of the this compound-nAChR complex at an atomic level. zib.de | Confirmation of binding stability; analysis of conformational changes; calculation of binding free energy. nih.gov |
Molecular Docking Analysis of this compound-nAChR Complexes
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com This method is instrumental in understanding the binding mode of ligands like this compound at the orthosteric site of the nAChR.
The process involves placing the three-dimensional structure of this compound into the binding site of a model of the nAChR. A scoring function is then used to estimate the binding affinity, typically expressed as a binding energy score (e.g., in kcal/mol). The results of a docking analysis would typically identify key amino acid residues within the nAChR binding pocket that form crucial interactions (e.g., hydrogen bonds, van der Waals forces, cation-π interactions) with the this compound molecule. nih.govnih.gov For instance, studies on other nAChR ligands have identified aromatic residues in loops A, B, and C of the receptor as critical for binding. nih.gov
Table 1: Illustrative Data for Molecular Docking Analysis
Note: The following table is a hypothetical representation of what a molecular docking analysis for this compound would yield. Specific experimental or computational data for this compound is not available in the reviewed literature.
| Parameter | Description | Illustrative Value |
| Binding Energy | The estimated free energy of binding for the most stable pose. | -XX.X kcal/mol |
| Interacting Residues | Key amino acid residues in the nAChR binding site forming contacts. | Tyr93, Trp149, Tyr190 |
| Interaction Types | The nature of the chemical interactions between this compound and the residues. | Cation-π, Hydrogen Bond |
| Inhibitory Constant (Ki) | The predicted concentration for 50% inhibition, derived from binding energy. | XX.X nM |
Molecular Dynamics Simulations of Binding Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, revealing the stability of the binding pose and the conformational changes in both the ligand and the receptor. mdpi.com An MD simulation would begin with the docked this compound-nAChR complex submerged in a simulated physiological environment (water and ions). nih.gov
The simulation calculates the trajectory of atoms over time, typically nanoseconds to microseconds, allowing for the analysis of the system's stability and flexibility. Key metrics derived from MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. frontiersin.org These simulations can confirm if the initial binding pose predicted by docking is stable or if the ligand shifts to a different, more favorable conformation. nih.gov
Table 2: Illustrative Data from Molecular Dynamics Simulations
Note: This table is a hypothetical example of results from an MD simulation of the this compound-nAChR complex. Specific data for this compound is not available in the reviewed literature.
| Metric | Description | Illustrative Value |
| Simulation Time | The total duration of the molecular dynamics simulation. | 500 ns |
| Average RMSD (Protein) | The average deviation of the protein backbone from its initial structure, indicating stability. | 2.5 Å |
| Average RMSD (Ligand) | The average deviation of the ligand from its initial docked pose, indicating binding stability. | 1.8 Å |
| Key Residue Interactions | Residues that maintain stable hydrogen bonds or other interactions with this compound throughout the simulation. | Trp149, Tyr190 |
Free Energy Calculations of Ligand-Receptor Association
Free energy calculations are advanced computational methods used to provide a more accurate and quantitative prediction of the binding affinity (binding free energy, ΔG_bind) between a ligand and its receptor. researchgate.netnih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) are commonly employed. nih.gov
These calculations analyze snapshots from an MD simulation trajectory to compute the different energetic contributions to binding. researchgate.net This includes van der Waals and electrostatic interaction energies in the gas phase, as well as the energy required to transfer the molecules from a solvent environment to the binding site (solvation energy). The final calculated binding free energy can be directly compared with experimentally determined values, providing a rigorous validation of the computational model.
Table 3: Illustrative Data from Binding Free Energy Calculations
Note: The data in this table is hypothetical, representing typical outputs of a free energy calculation for a ligand-receptor complex, as specific data for this compound is unavailable.
| Energy Component | Description | Illustrative Value (kcal/mol) |
| ΔE_vdw | Van der Waals energy contribution. | -45.0 |
| ΔE_elec | Electrostatic energy contribution. | -20.5 |
| ΔG_polar | Polar solvation energy contribution. | +50.0 |
| ΔG_nonpolar | Nonpolar solvation energy contribution. | -8.5 |
| ΔG_bind | Total calculated binding free energy. | -24.0 |
Advanced Synthetic Methodologies for Arduan and Its Analogues
Research on Stereoselective Synthetic Pathways
Stereoselective synthesis is crucial for developing pharmaceutical compounds with specific biological activities, as different stereoisomers can have vastly different pharmacological profiles. Research in this area for pipecuronium (B1199686) bromide and its analogues focuses on controlling the stereochemistry at various centers of the steroid scaffold.
Enantioselective Synthesis of Chiral Arduan Derivatives
While specific details on the enantioselective synthesis of chiral pipecuronium bromide derivatives are not extensively detailed in the provided search results, the broader field of stereoselective synthesis of pyrrolidine-containing drugs and chiral ammonium (B1175870) ions is an active area of research. Methods for enantioselective allylation of stereogenic nitrogen centers have been explored, which could potentially be relevant for introducing chiral centers in analogue synthesis. acs.org The synthesis of other neuromuscular blocking agents like rocuronium (B1662866) bromide, which also contains a pyrrolidine (B122466) ring, involves steps where stereochemistry is a key consideration, such as the condensation of a steroid with pyrrolidine which can occur with inversion of the stereocenter. mdpi.com
Diastereoselective Control in Complex Molecule Construction
Diastereoselective control is essential in the synthesis of complex molecules like pipecuronium bromide, which has multiple stereocenters on its steroid backbone. The synthesis of related steroidal neuromuscular blocking agents, such as vecuronium (B1682833) bromide, highlights the importance of stereoselective reactions. For instance, the reduction of a carbonyl function at the 17-position in an intermediate has been shown to proceed in almost quantitative yields, yielding a specific diastereomer with the desired stereocenters present in the final product. unimi.it The introduction of piperidino groups at specific positions (C-2 and C-16) on the steroid skeleton is another step where diastereocontrol is critical to obtain the correct isomer. unimi.it
Novel Derivatization Strategies for Targeted Research
Derivatization strategies are employed to modify the structure of pipecuronium bromide and its analogues for specific research purposes, such as studying their interaction with biological targets or tracking their distribution.
Chemical Modification for Affinity Labeling
Chemical modification for affinity labeling involves attaching a tag or probe to the compound to study its binding to receptors or enzymes. While direct examples of affinity labeling of pipecuronium bromide are not provided, research on cyclodextrin (B1172386) derivatives as reversal agents for neuromuscular blockers like rocuronium bromide involves studying the affinity between the host molecule and the neuromuscular blocker. researchgate.netacs.org This suggests that modifications to the neuromuscular blocker structure can be made to investigate binding interactions.
Isotopic Labeling for Tracer Studies
Isotopic labeling involves replacing one or more atoms in a molecule with an isotope to track its pathway in biological systems or to aid in analytical detection. Studies on related compounds like pancuronium (B99182) bromide have utilized isotope-labeled versions to investigate distribution. ccjm.org While specific details on isotopic labeling of pipecuronium bromide are not present in the search results, the general technique of custom synthesis of stable isotope-labeled compounds is available for research purposes. medchemexpress.com Isotope-labeling experiments have also been used in mechanistic studies of related steroid derivatives. researchgate.net
Process Chemistry Research for Scalable Synthesis in Research Settings
Process chemistry research focuses on developing efficient, cost-effective, and scalable synthetic routes for producing compounds. For research settings, scalable synthesis is important to provide sufficient quantities of the compound and its analogues for various studies. Research on the synthesis of related neuromuscular blocking agents like rocuronium bromide has focused on developing efficient and scalable processes that avoid tedious purification methods like column chromatography and utilize commercially acceptable solvents. orientjchem.orgresearchgate.net Optimizations of reaction conditions and synthetic sequences have led to improved yields and simplified work-up procedures for intermediates. google.comorientjchem.org The synthesis of pipecuronium bromide itself has involved investigations into impurity profiles, highlighting the importance of controlled synthesis for purity. nih.gov
Optimization of Reaction Conditions for Yield and Purity
Optimization of reaction conditions in the synthesis of Pipecuronium bromide and its analogues focuses on factors such as temperature, reaction time, solvent systems, and reagent stoichiometry to enhance reaction efficiency and product quality googleapis.comunimi.it. The synthesis typically begins with a steroidal intermediate, such as 5α-androst-2-en-17-one or epiandrosterone (B191177) unimi.it. Key transformations include epoxidation, ring-opening with a piperazine (B1678402) derivative, acetylation, and quaternization unimi.itgoogle.comgoogle.com.
Specific examples of optimized conditions found in the literature for related aminosteroid (B1218566) syntheses, which share common intermediates and reaction types with Pipecuronium bromide, illustrate the impact of these parameters. For instance, in the synthesis of a key intermediate for Rocuronium bromide, an analogue, optimization of time (15 hours) and temperature (0-5 °C) for an epoxidation step helped control the level of a monoepoxy impurity to 0.3% asianpubs.org. Another study on Vecuronium bromide synthesis, also an analogue, reported obtaining a key intermediate (2β,16β-Bispiperidino-5α-androstan-3α,17β-diol) in 41% yield following a specific procedure unimi.it. The acetylation step in this synthesis, when carried out using acetic anhydride (B1165640) and acetic acid with ZnCl2 catalyst at room temperature for 3 hours, resulted in the desired diacetate unimi.it.
Purification methods are integral to achieving high purity. Recrystallization from solvent mixtures, such as ethanol/water, has been reported to yield Pipecuronium bromide with >98% purity . Analytical techniques like reverse-phase HPLC with UV detection, 1H NMR, and mass spectrometry are employed to assess purity and confirm the structure of intermediates and the final product . Controlling factors like batch variability during industrial scale-up requires automated reaction monitoring systems to maintain stereochemical fidelity .
The following table summarizes some reported yields for specific steps or intermediates in the synthesis of Pipecuronium bromide or closely related analogues:
| Step/Intermediate | Reported Yield (%) | Reference |
| Epoxidation (example from analogue synthesis) | 89 | |
| Acetylation (example from analogue synthesis) | 93 | |
| Quaternization (example from analogue synthesis) | 76 | |
| 2α,3α:16α,17α-Diepoxy-17β-acetoxy-5α-androstane (from epiandrosterone tosylate) | 92 | unimi.it |
| 2β,16β-Bispiperidino-5α-androstan-3α,17β-diol (Intermediate 10 in Vecuronium synthesis) | 41 | unimi.it |
| Overall yield for a key intermediate of Rocuronium bromide | 57.8 | researchgate.net |
| Neuromuscular blocking agents (general process) | 60-80 | googleapis.com |
Achieving high purity, often exceeding 99%, is a critical goal in the synthesis of pharmaceutical compounds like Pipecuronium bromide googleapis.com. This is typically accomplished through a combination of optimized reaction conditions and effective purification techniques googleapis.com.
Development of Greener Synthesis Routes for Research Compounds
The development of greener synthesis routes for pharmaceutical compounds, including neuromuscular blocking agents like Pipecuronium bromide and its analogues, is an important area of research aimed at reducing the environmental impact of chemical manufacturing. While specific detailed "greener" methods solely focused on Pipecuronium bromide synthesis were not extensively detailed in the search results, the concept of environmentally friendly processes for the synthesis of quaternary ammonium-steroids has been mentioned in the literature unimi.it.
Greener chemistry principles in the context of synthesizing such complex molecules can involve several approaches:
Minimizing Waste: Designing synthetic routes that produce fewer byproducts.
Using Safer Solvents: Replacing hazardous organic solvents with less toxic or more environmentally benign alternatives, such as water or supercritical fluids. Recycling solvents, like dichloromethane (B109758), has been noted as a way to reduce production expenses .
Developing More Efficient Reactions: Utilizing catalysts or conditions that increase reaction efficiency and reduce the need for excess reagents.
Using Renewable Feedstocks: Exploring the possibility of starting materials derived from renewable resources, although the steroidal backbone is typically derived from natural sources or through complex synthesis.
Reducing Energy Consumption: Conducting reactions at lower temperatures or pressures when possible.
Research into greener methods for synthesizing quaternary ammonium compounds, a key structural feature of Pipecuronium bromide, is ongoing in the broader field of organic chemistry. Applying these principles to the synthesis of steroidal neuromuscular blocking agents could lead to more sustainable manufacturing processes for both existing compounds like Pipecuronium bromide and novel research compounds in this class. The focus on developing scalable processes and improving cost efficiency in industrial production, which includes aspects like solvent recycling, aligns with some greener chemistry principles asianpubs.org.
Analytical Chemistry Methodologies for Arduan Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are widely employed for separating components within a mixture, making them essential for analyzing pipecuronium (B1199686) bromide in various samples.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique used for the separation and quantification of pipecuronium bromide and its impurities. Method development in HPLC involves optimizing parameters such as stationary phase, mobile phase composition, and detection methods to achieve adequate separation and sensitivity.
Studies have described sensitive and selective HPLC methods for the determination of pipecuronium bromide and its impurities in pharmaceutical preparations. One such method utilized coulometric electrode array detection, employing increasing potentials from +300 to +900mV. researchgate.netnih.govcolab.ws This method demonstrated limits of detection and quantitation for pipecuronium bromide at 8 ng/ml and 25 ng/ml, respectively, proving fast, precise, accurate, and sensitive for analysis in substances and pharmaceutical preparations. researchgate.netnih.govcolab.ws
Another approach for the HPLC investigation of pipecuronium bromide and related quaternary ammonium (B1175870) steroids involved a normal-phase ion-pair chromatographic system. researchgate.net This method used silica (B1680970) as the stationary phase and a mixture of acetonitrile (B52724) and water containing sodium perchlorate (B79767) as the eluent, with detection at 213 nm. researchgate.net This system allowed for the separation and detection of potential impurities, including hydrolytic and oxidative degradation products, down to the 0.01% level. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique particularly useful for analyzing pipecuronium bromide in complex matrices due to its high sensitivity and selectivity. While direct studies on pipecuronium bromide using LC-MS/MS in biological fluids were less prevalent in the search results compared to related compounds like rocuronium (B1662866) or pancuronium (B99182) bromide, the principles and applications to similar quaternary ammonium steroids are relevant.
LC-MS/MS methods have been developed for the determination of related neuromuscular blocking agents in biological fluids. These methods often involve sample preparation steps like protein precipitation or solid-phase extraction followed by chromatographic separation and detection using electrospray ionization (ESI) in positive ion mode and multiple reaction monitoring (MRM) for quantification. researchgate.netfudan.edu.cnoup.comresearchgate.net The mass spectra of these compounds typically show molecular ions and characteristic fragment ions, allowing for their identification and quantification even at low concentrations in complex samples like plasma or tissues. oup.comresearchgate.net The application of LC-MS/MS to pipecuronium bromide would follow similar principles, offering advantages in sensitivity and specificity for research involving biological samples or complex formulations.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for the analysis of volatile or semi-volatile compounds. While pipecuronium bromide itself is a relatively large, non-volatile quaternary ammonium steroid, GC-MS has been applied in the analysis of related neuromuscular blocking agents, often after derivatization to make them more volatile.
A capillary GC assay with nitrogen-sensitive detection was developed for the quantitation of pipecuronium (PIP) and its putative metabolite 3-desacetylpipecuronium (B37528) (3-des PIP) in biological fluids like plasma and urine. nih.gov This method involved dichloromethane (B109758) extraction of ion-pairs and formation of stable O-tert.-butyldimethylsilyl derivatives for the metabolites to enhance their volatility for GC analysis. nih.gov Electron ionization mass spectrometry combined with GC was used to confirm the identities of the eluted compounds. nih.gov This demonstrates that while direct GC-MS of pipecuronium bromide is not common, the technique can be adapted, particularly with derivatization, for the analysis of the parent compound or its more volatile derivatives/metabolites in research contexts.
Spectroscopic Approaches for Structural Elucidation and Quantification in Research
Spectroscopic methods provide valuable information about the structure, purity, and concentration of pipecuronium bromide.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including complex steroids like pipecuronium bromide. It provides detailed information about the arrangement of atoms within the molecule and can be used to confirm its structure and assess its purity.
NMR spectroscopical methods have played a major role in the structure elucidation of synthesized pipecuronium bromide and the investigation of its impurity profile. nih.gov Specifically, 1H NMR spectroscopy has been utilized for the quantitative assessment of contaminations. nih.govresearchgate.net NMR can provide structural characterization of intermediates and impurities, as well as signal assignments for the end product in different solvents. nih.gov The combined application of HPLC and NMR spectroscopy is a valuable approach for drug impurity profiling, allowing for the identification and quantification of impurities. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Concentration
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques used in the research of pipecuronium bromide for assessing purity and determining concentration.
IR spectroscopy provides information about the functional groups present in a molecule based on characteristic absorption frequencies. It can be used to confirm the identity of pipecuronium bromide by comparing its IR spectrum to a reference spectrum. nihs.go.jpmhlw.go.jp IR spectroscopy is also useful in identifying different crystalline forms of compounds, as demonstrated with related substances like rocuronium bromide, where specific characteristic absorption peaks in the IR spectrum are indicative of a particular crystal form. google.com
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum. For compounds that absorb UV or visible light, this technique can be used for quantitative analysis (determining concentration) based on the Beer-Lambert Law. While specific UV-Vis absorption maxima for pipecuronium bromide were not prominently detailed in the search results, related steroidal neuromuscular blocking agents like rocuronium bromide show absorption in the UV region, for instance, around 210 nm, which is utilized for detection in HPLC methods. researchgate.netresearchgate.netnih.govnih.gov UV-Vis spectroscopy is a standard technique for assessing the purity and concentration of pharmaceutical compounds, often used in conjunction with chromatographic methods. researchgate.netsigmaaldrich.com
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are fundamental techniques in pharmacology and biochemistry used to study the interaction of a ligand (such as Arduan) with its target receptor. These assays involve the use of a radioactively labeled ligand that binds specifically and saturably to the receptor. By measuring the amount of bound radioligand under various conditions, researchers can determine key parameters of receptor binding, including receptor density and ligand affinity and potency.
This compound is known to block nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction and also acts as an antagonist of M2 and M3 muscarinic receptors. wikipedia.org Radioligand binding assays have been employed to characterize these interactions. Competitive radioligand binding assays, for instance, have been used to determine the relative binding affinities of neuromuscular relaxants, including pipecuronium, for muscarinic receptors (M2 and M3 subtypes) using a tritiated muscarinic receptor antagonist (3H-QNB) in cell membrane preparations. researchgate.net Pipecuronium bromide is described as a powerful competitive nAChR antagonist. dcchemicals.commedchemexpress.com
Saturation Binding Studies for Receptor Density and Affinity (Kd)
Saturation binding studies are a type of radioligand binding assay used to determine the total number of receptor binding sites (Bmax) in a given sample and the equilibrium dissociation constant (Kd) of the radioligand for the receptor. In these studies, increasing concentrations of a radiolabeled ligand are incubated with a fixed amount of receptor-containing material until equilibrium is reached. Non-specific binding, which is non-saturable, is determined in the presence of a high concentration of unlabeled ligand and subtracted from the total binding to yield specific binding.
The Kd value represents the concentration of the ligand at which half of the receptor sites are occupied at equilibrium, serving as a measure of the affinity of the ligand for the receptor. A lower Kd value indicates higher affinity. While detailed saturation binding studies specifically for this compound were not extensively detailed in the provided information, the principle involves incubating increasing concentrations of a radiolabeled ligand with the receptor and analyzing the binding data, often using methods like Scatchard analysis, to determine Kd and Bmax. researchgate.netphysiology.org Research indicates that pipecuronium bromide has a Kd of 3.06 μM for nAChR. dcchemicals.commedchemexpress.com
Competition Binding Assays for Ligand Potency (IC50)
Competition binding assays are used to determine the binding affinity or potency of an unlabeled compound (like this compound) by its ability to compete with a radiolabeled ligand for binding to the receptor. In this assay, a fixed concentration of a radiolabeled ligand and a fixed amount of receptor are incubated with increasing concentrations of the unlabeled compound. The reduction in radioligand binding is measured, and the data are used to calculate the IC50 value, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand.
The IC50 value is a measure of the potency of the competing ligand. It can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the Kd of the radioligand and its concentration. Competitive radioligand binding assays have been applied to study the interaction of pipecuronium with muscarinic receptors, determining its relative potency compared to other neuromuscular relaxants. researchgate.net Inhibition binding assays have also been used to determine IC50 results for neuromuscular blocking agents, correlating well with clinical data. researchgate.net The methodology involves assessing the ability of the test compound to displace a known radioligand from the receptor binding site. google.comgoogle.comregulations.gov
Bioanalytical Method Development for Non-Human Biological Samples
Bioanalytical method development is crucial for quantifying this compound and its potential metabolites in biological matrices obtained from research studies, particularly those involving non-human subjects. These methods are essential for pharmacokinetic and pharmacodynamic studies conducted in preclinical research. Developing robust and reliable bioanalytical methods involves careful consideration of sample collection, preparation, and analysis techniques to ensure accuracy, precision, sensitivity, and selectivity. Biological samples can include tissues and fluids from organisms. google.comgoogle.com
Analytical methods for pipecuronium bromide have been developed, including high-performance liquid chromatography (HPLC). nih.govresearchgate.net The application of techniques like liquid chromatography–tandem mass spectrometry (LC-MS/MS) is common for the determination of neuromuscular blocking agents in biological samples due to its sensitivity and specificity. oup.com
Sample Preparation Techniques for Tissue and Cellular Extracts
Preparing biological samples, especially tissues and cellular extracts, for analysis requires specific techniques to isolate the analyte (this compound) from the complex matrix and remove interfering substances. Common sample preparation techniques include homogenization, lysis, extraction, and protein precipitation.
For tissue samples, homogenization is often the first step to break down the tissue structure and release the analyte. This can be achieved using mechanical homogenizers. nih.gov Following homogenization, extraction techniques such as liquid-liquid extraction or solid-phase extraction are employed to isolate the analyte. Protein precipitation is another common technique, where proteins are denatured and removed from the sample, typically by adding organic solvents or acids, before the supernatant is analyzed. oup.com For example, sample preparation for the analysis of a related neuromuscular blocking agent in blood and tissues involved liquid-liquid extraction using chloroform (B151607) and protein precipitation with trichloroacetic acid. oup.com The specific matrix (e.g., liver, muscle, kidney) will influence the chosen sample preparation approach.
Validation of Analytical Methods for Research Applications
Validation of bioanalytical methods is a critical step to ensure that the method is reliable and suitable for its intended purpose in research applications. Method validation typically involves evaluating several performance parameters, including accuracy, precision, sensitivity (limit of detection and limit of quantification), selectivity, linearity, range, recovery, and matrix effect. researchgate.net
Accuracy assesses how close the measured values are to the true values. Precision measures the reproducibility of the results. Sensitivity determines the lowest concentration of the analyte that can be reliably detected and quantified. Selectivity ensures that the method can distinguish the analyte from other components in the sample matrix. Linearity establishes that the response of the method is directly proportional to the analyte concentration over a defined range. Recovery evaluates the efficiency of the sample preparation process. Matrix effect assesses the influence of the biological matrix on the ionization and detection of the analyte, particularly in mass spectrometry-based methods. oup.com Validation data for HPLC determination of pipecuronium bromide has been presented, evaluating parameters such as system selectivity and resolution. dss.go.th Impurity standards for pipecuronium bromide are also characterized according to guidelines for analytical method validation. synzeal.comsynzeal.com
Comparative Pharmacological Studies of Arduan Non Clinical
Comparison with Other Neuromuscular Blocking Agents In Vitro
In vitro studies allow for controlled assessments of a drug's interaction with its target receptors and evaluation of its potency and efficacy in isolated biological systems. qima-lifesciences.comnih.gov Comparing Arduan with other NMBAs in these settings provides insights into its relative pharmacological profile.
Differential Receptor Selectivity and Affinity Profiles
Nicotinic acetylcholine (B1216132) receptors are a diverse family of ligand-gated ion channels composed of different subunits. sigmaaldrich.comnih.gov While this compound primarily targets nAChRs at the neuromuscular junction, its selectivity and affinity for different nAChR subtypes and other receptors are important aspects of its pharmacological profile. This compound is described as a selective and potent nAChR antagonist. targetmol.com It acts as a powerful competitive antagonist at nAChRs. medchemexpress.com Studies have indicated that this compound also acts as an antagonist of M2 and M3 muscarinic receptors. drugbank.com
Comparative studies with other NMBAs highlight differences in receptor interactions. For instance, sugammadex, a selective relaxant binding agent, exhibits a high affinity for pipecuronium (B1199686) bromide, which is reported to be 6 to 7 times more potent than its affinity for rocuronium (B1662866). medchemexpress.comtargetmol.comwikipedia.org This suggests differences in how these NMBAs are bound and potentially reversed. Pancuronium (B99182), another steroidal NMBA, has shown slight vagolytic activity and no ganglioplegic activity. drugbank.com Differences in receptor binding profiles among NMBAs can contribute to variations in their clinical effects and potential for off-target interactions.
Potency and Efficacy Assessments in Isolated Systems
Potency refers to the concentration or dose of a drug required to produce a defined effect, while efficacy relates to the maximum effect a drug can achieve. derangedphysiology.com In vitro assessments in isolated systems, such as muscle preparations, are used to determine the potency and efficacy of NMBAs. nih.gov
This compound is described as a potent long-acting nondepolarizing steroidal NMBA. medchemexpress.com Compared to rocuronium, this compound is reported to be about 6 to 7 times more potent, meaning fewer molecules are needed to achieve a comparable neuromuscular blockade. medchemexpress.comtargetmol.com Studies using isolated muscle preparations, such as the frog's rectus abdominis muscle, have been employed to assess the muscle relaxant effect of pipecuronium bromide and compare it with other agents like vecuronium (B1682833). google.com These studies evaluate the inhibition of contractile response induced by acetylcholine. google.com
Data from such in vitro studies can be presented in dose-response curves, illustrating the relationship between drug concentration and the magnitude of the observed effect. nih.gov Comparative potency can be determined by comparing the concentrations required to achieve a certain level of effect (e.g., IC50 or ED50). derangedphysiology.comjabonline.in
While specific quantitative data tables comparing the in vitro potency and efficacy of this compound with a wide range of other NMBAs across various isolated systems were not extensively detailed in the search results, the information available indicates that this compound is a potent agent and its potency relative to other NMBAs like rocuronium has been assessed in vitro. medchemexpress.comtargetmol.com
Profiling of Off-Target Interactions in Preclinical Models
Off-target interactions refer to the binding of a drug to biological targets other than its primary intended target. nih.gov Profiling these interactions in preclinical models helps to understand potential effects beyond the desired neuromuscular blockade. qima-lifesciences.comnih.gov Preclinical models, often involving animal tissues or research models, are used for this assessment. frontiersin.orgbibliotekanauki.pl
Assessment of Binding to Non-nAChR Targets in Animal Tissues
Beyond the neuromuscular junction nAChRs, this compound's potential binding to other receptors, ion channels, or enzymes is investigated in preclinical settings. As mentioned earlier, this compound has been shown to act as an antagonist at M2 and M3 muscarinic receptors. drugbank.com Muscarinic receptors are a different class of cholinergic receptors found in various tissues, including the heart, smooth muscle, and glands. drugbank.comwho.int
Studies investigating the effects of this compound on the cardiovascular system in anesthetized cats, for example, have examined changes in heart rate and arterial blood pressure, which could be indicative of interactions with non-nAChR targets like muscarinic receptors. who.int While some NMBAs are known to cause cardiovascular effects, pipecuronium bromide has been reported to have minimal or no significant effect on heart rate and carotid arterial blood pressure in such models at certain doses. who.int This suggests a lower incidence of off-target interactions with cardiovascular targets compared to some other agents.
In vitro studies using isolated animal tissues, such as rabbit atria, have also been used to investigate the effects of NMBAs like pipecuronium on cardiac contractility and heart rate, providing further data on potential non-nAChR interactions. who.int
Mechanistic Exploration of Observed Non-Target Effects in Research Models
When non-target effects are observed in preclinical models, further mechanistic studies are conducted to understand how these effects occur. This involves exploring the specific receptors or pathways involved. For instance, if a neuromuscular blocker shows cardiovascular effects, research would focus on its interaction with adrenergic or muscarinic receptors in cardiac tissue. who.int
The reported lack of significant cardiovascular effects with pipecuronium in some preclinical studies suggests a favorable profile in terms of avoiding certain off-target interactions that can lead to changes in heart rate or blood pressure. who.int In comparative studies with pancuronium, which has been associated with increased heart rate and hypotension in animal models, pipecuronium demonstrated minimal cardiovascular disturbances. who.intsaspublishers.com This difference in cardiovascular effects points to differential interactions with non-nAChR targets between the two NMBAs.
Mechanistic studies might involve receptor binding assays to quantify the affinity of this compound for various non-nAChR targets in animal tissues. nih.gov Furthermore, functional studies in isolated organs or tissues from research models can help to elucidate the downstream effects of these off-target interactions. nih.gov While detailed mechanistic explorations of every potential off-target effect of this compound were not extensively covered in the provided search results, the comparative cardiovascular data available suggests a relatively clean profile in this regard compared to some other NMBAs. who.intsaspublishers.com
Future Directions and Emerging Research Avenues for Arduan
Integration of Systems Biology and Omics Approaches in NMBA Research
The application of systems biology and omics approaches, such as proteomics and transcriptomics, holds significant promise for a more comprehensive understanding of the cellular and molecular effects of NMBAs. This integrated approach can reveal complex biological networks and pathways affected by these compounds beyond their primary target at the neuromuscular junction.
Proteomic Analysis of Arduan-Induced Cellular Changes
Proteomic analysis involves the large-scale study of proteins, including their structure, function, and interactions. Applying proteomic techniques to investigate the effects of NMBAs could help identify specific protein changes in relevant tissues, such as muscle cells or neurons, following exposure. While a study examined proteomic changes induced by methohexital (B102721) and succinylcholine (B1214915) prior to electroconvulsive therapy, highlighting alterations in several proteins including fatty acid-binding protein and various interleukins, this research focused on different NMBAs and a specific clinical context nih.gov. Future studies could employ similar methodologies to analyze protein profiles in in vitro or in vivo models exposed to pipecuronium (B1199686) bromide to identify specific protein targets or pathways affected by this particular agent. This could involve quantitative proteomics to measure changes in protein abundance or phosphoproteomics to study protein phosphorylation events, which are crucial regulatory mechanisms at the neuromuscular synapse researchgate.net.
Transcriptomic Signatures in Response to this compound Exposure in Cell Lines
Transcriptomics is the study of the complete set of RNA transcripts produced by a genome at a specific time. Analyzing transcriptomic signatures in cell lines exposed to NMBAs can provide insights into gene expression changes that occur in response to the drug. Studies using induced pluripotent stem cell (iPSC)-derived skeletal myocytes have employed RNA sequencing to identify differentially expressed genes in the context of neuromuscular diseases, revealing altered gene expression profiles compared to healthy controls nih.gov. While this research focuses on disease mechanisms, the methodology could be adapted to study the transcriptional response of relevant cell lines, such as neuronal or muscle cell lines, to pipecuronium bromide. Identifying specific genes or pathways whose expression is altered by this compound could shed light on compensatory mechanisms, off-target effects, or long-term cellular adaptations.
Development of Advanced In Vitro and Organoid Models
Advanced in vitro and organoid models are increasingly being developed to better recapitulate the complexity of human tissues and organs, offering more physiologically relevant platforms for studying drug effects compared to traditional 2D cell cultures. mdpi.comnih.govresearchgate.net These models are particularly valuable for neuromuscular research due to the intricate structure and function of the neuromuscular junction (NMJ). nih.gov
Use of Induced Pluripotent Stem Cell (iPSC)-Derived Neuromuscular Junctions
Induced pluripotent stem cells (iPSCs) can be differentiated into various cell types, including motor neurons and skeletal muscle cells, which can then be co-cultured to create in vitro models of the human neuromuscular junction. nih.govnih.gov These iPSC-derived NMJs offer a powerful tool to study NMJ formation, function, and dysfunction in a human-specific context. mdpi.comnih.govnih.govnih.govelifesciences.org Researchers have successfully used iPSC-derived NMJs to model neuromuscular diseases, observing disease-specific phenotypes such as decreased muscle contraction and pathological traits. mdpi.comnih.govelifesciences.org Applying this technology to study NMBAs like this compound could involve assessing the impact of the drug on NMJ formation, synaptic transmission, and muscle contractile function in a controlled in vitro setting. This would allow for detailed mechanistic studies at the cellular and synaptic level.
Microfluidic and Organ-on-a-Chip Systems for Mechanistic Studies
Microfluidic and organ-on-a-chip systems represent a further advancement in in vitro modeling, allowing for the creation of miniaturized tissue and organ models with precisely controlled microenvironments. frontiersin.orgnih.govnih.gov These systems can integrate multiple cell types and recreate aspects of tissue architecture and function, including the spatial separation of neurons and muscle cells connected by axons, mimicking the in vivo NMJ structure. nih.govnih.govresearchgate.netrsc.org Microfluidic NMJ models have been used to study neuromuscular disorders and assess the effects of therapeutic agents. frontiersin.orgnih.gov Utilizing microfluidic and organ-on-a-chip platforms to study pipecuronium bromide could provide a more sophisticated model to investigate its effects on NMJ transmission, diffusion, and potential interactions with other cell types in a dynamic environment. These systems can also incorporate biosensors for real-time monitoring of physiological parameters. rsc.org
Refinement of Computational Models for Enhanced Predictability
Computational modeling plays a crucial role in predicting drug behavior, optimizing dosing strategies, and understanding complex biological systems. researchgate.netresearchgate.net The refinement of computational models for NMBAs can enhance the predictability of their effects and contribute to more personalized approaches.
Pharmacokinetic/pharmacodynamic (PK/PD) models have traditionally been used to describe the relationship between drug concentration and effect. researchgate.netnih.gov While existing models provide a basis for understanding NMBA behavior, further refinement is needed to improve their accuracy and predictability, particularly in diverse patient populations. researchgate.netnih.gov Future directions could involve incorporating more detailed physiological parameters, integrating data from omics studies, and utilizing machine learning approaches to develop more sophisticated and patient-specific models. nih.gov For instance, deep learning models have been explored for real-time and patient-specific prediction of neuromuscular blockade depth for other NMBAs. nih.gov Applying such advanced computational techniques to pipecuronium bromide could lead to more accurate predictions of its onset, duration, and recovery profile, potentially reducing variability in response and improving clinical management. Computational models can also be used to simulate drug interactions and evaluate the impact of patient-specific factors on NMBA pharmacodynamics.
Machine Learning and Artificial Intelligence in SAR/QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a fundamental approach in drug discovery that establishes mathematical correlations between the chemical structures of compounds and their biological activities jopir.in. This allows for the prediction of compound properties and behaviors jopir.in. The integration of machine learning (ML) and artificial intelligence (AI) has significantly advanced traditional QSAR methodologies jopir.inecetoc.org. AI, particularly neural networks like deep neural networks, plays a crucial role in drug discovery by enabling applications in property and activity predictions, including physicochemical and ADMET properties mdpi.com. ML algorithms are designed to train computational models to solve problems or perform complex tasks based on input parameters ecetoc.org.
Modern QSAR implementations leverage multidimensional molecular descriptors, quantum mechanical calculations, and multi-omics data to provide comprehensive insights into structure-activity relationships jopir.in. The evolution from classical linear regression models to advanced neural networks has facilitated the handling of complex, non-linear relationships between molecular features and biological responses jopir.in. While traditional QSAR models have limitations, failing to predict new candidates from large datasets, new modeling techniques have been incorporated to address this in the era of big data researchgate.net.
Multi-Scale Modeling of NMBA Action from Molecular to Organ Level
Multi-scale modeling involves integrating computational models that describe biological processes at different levels of organization, from the molecular interactions of a drug with its target to its effects on organ and system function. For NMBAs like Pipecuronium, multi-scale modeling could provide a more comprehensive understanding of their action.
At the molecular level, modeling could focus on the binding kinetics and dynamics of Pipecuronium with different subtypes of nAChRs, including those at the neuromuscular junction and potentially neuronal nAChRs. This would involve techniques such as molecular dynamics simulations.
Moving to the cellular level, models could simulate the impact of nAChR blockade by Pipecuronium on the postsynaptic membrane potential and the generation of muscle action potentials.
Integrating these different scales of modeling could provide a powerful tool for predicting the in vivo effects of Pipecuronium and potential new NMBAs, potentially reducing the need for extensive in vivo testing.
Exploration of this compound as a Research Tool for Neurobiology
Pipecuronium's well-characterized mechanism of action as an nAChR antagonist makes it a valuable tool for investigating the role of these receptors in neurobiology.
Applications in Investigating nAChR Function and Plasticity
nAChRs are ligand-gated ion channels found throughout the peripheral and central nervous systems, where they are involved in fast synaptic transmission, as well as at the neuromuscular junction researchgate.net. They are pentameric structures composed of various subunits, leading to diverse receptor subtypes with different functional and pharmacological properties researchgate.net. Pipecuronium is a potent competitive nAChR antagonist medchemexpress.com.
Pipecuronium can be used in research to selectively block nAChRs and study the resulting effects on neuronal activity and signaling pathways. This can help researchers understand the specific roles of different nAChR subtypes in various physiological processes. For example, studies investigating neuronal nicotinic α7 subunits have used antagonists to characterize their function nih.gov. While pancuronium (B99182) is mentioned in this context, Pipecuronium, also being a steroidal NMBA and nAChR antagonist, could potentially be used in similar research paradigms to explore nAChR function and plasticity in different neuronal populations.
Investigating nAChR plasticity, the ability of these receptors to change in number or function in response to stimuli, is crucial for understanding processes like learning, memory, and the development of neurological disorders. Pipecuronium, by blocking nAChRs, can be used to probe the mechanisms underlying this plasticity.
Use in Dissecting Neuromuscular Transmission Pathways
Neuromuscular transmission, the process by which a signal is transmitted from a motor neuron to a muscle fiber, is mediated by the release of acetylcholine (B1216132) and its binding to nAChRs at the neuromuscular junction patsnap.com. Pipecuronium directly targets this process by blocking the nAChRs at the motor end plate patsnap.com.
As a research tool, Pipecuronium can be used to dissect the components and mechanisms of neuromuscular transmission. By applying Pipecuronium and observing the resulting blockade of muscle contraction, researchers can study the efficiency of acetylcholine release, the properties of the postsynaptic nAChRs, and the downstream signaling events in the muscle fiber.
Studies evaluating the effectiveness of neuromuscular transmission monitoring techniques have utilized Pipecuronium to induce controlled levels of neuromuscular blockade, allowing for the comparison of different monitoring methods like acceleromyography and force transduction nih.gov. This highlights its utility in experimental settings aimed at understanding and measuring neuromuscular function. Research on agents that reverse neuromuscular block, such as cyclodextrin (B1172386) derivatives, also relies on inducing a block with NMBAs like Pipecuronium to evaluate the reversal agent's efficacy researchgate.netd-nb.info. These studies provide detailed findings on the interaction between Pipecuronium and reversal agents, contributing to the understanding of neuromuscular transmission dynamics.
Using Pipecuronium in conjunction with electrophysiological techniques or imaging can help researchers gain deeper insights into the intricate processes involved in the communication between nerves and muscles.
Research Methodologies and Best Practices in Arduan Studies
Experimental Design Considerations for Preclinical Studies
Effective experimental design in preclinical studies involving Arduan is paramount for generating reliable and translatable data. This involves careful planning of study objectives, selection of appropriate models, control of variables, and robust data collection strategies. Preclinical drug development often incorporates in silico predictions and in vitro experiments to inform and refine in vivo study designs, aiming for more predictive and resource-efficient research acs.org. Integrating data from various in vitro assays, such as binding studies and cell-line studies, is crucial for understanding structure-activity relationships and informing experimental design mdpi.com.
Studies on neuromuscular blocking agents frequently utilize animal models to evaluate their effects researchgate.net. For instance, a rat model of neuromuscular blockade has been developed and validated to assess the efficacy of neuromuscular blockers and reversal agents criver.com. Experimental designs in such studies involve monitoring physiological parameters like muscle force, heart rate, and blood pressure criver.com. The choice of anesthetic agent is also a critical consideration, as it can influence autonomic outflow and potentially interact with neuromuscular blocking agents nih.gov.
Minimizing Bias and Ensuring Reproducibility in Animal Models
Minimizing bias and ensuring reproducibility are fundamental to the credibility of preclinical animal studies. Variability, bias, and lack of standardization in animal studies can limit their reproducibility and generalizability mdpi.com. Rigorous experimental protocols are essential to minimize potential bias bmj.com. Key strategies include randomization and blinding in animal selection and outcome assessment researchgate.netdokumen.pub.
Controlling environmental conditions and monitoring animal health are also vital, as these factors can significantly influence study outcomes wellbeingintlstudiesrepository.org. The use of established models where possible, and ensuring the model is relevant to the study aims, contributes to reproducibility k-state.edu. Adherence to reporting guidelines for in vivo animal experiments, such as ARRIVE, is encouraged to improve the standard of research and facilitate reproducibility bmj.com.
Statistical Approaches for In Vitro and Ex Vivo Data Analysis
Statistical analysis is a critical component of in vitro and ex vivo studies involving this compound. These studies often generate quantitative data requiring appropriate statistical methods for interpretation. For instance, ex vivo nerve-skeletal muscle preparations can be used to directly measure muscle contraction, and statistical calculations are necessary to analyze the results nih.gov.
Statistical approaches for analyzing in vitro and ex vivo data may include descriptive statistics (e.g., median, range, confidence limits) and inferential statistics to detect differences between groups nih.gov. Techniques such as analysis of variance (ANOVA) with post-hoc multiple comparisons can be used for comparing continuous data from more than two samples nih.gov. Assessing the normal distribution of data is also an important step, especially for small sample sizes nih.gov. Statistical software like GraphPad Prism is commonly used for these analyses criver.comnih.gov. Properly designed and analyzed experiments are considered essential for maximizing the value of research and reducing the number of animals used in non-informative studies researchgate.net.
Ethical Considerations in Non-Clinical Animal Research
Ethical considerations are paramount in non-clinical animal research involving this compound or any other compound. Researchers must adhere to ethical standards and guidelines to ensure the humane treatment of animals toxinology.orgapplied-ethology.org. This includes careful planning, knowledge of relevant laws and guidelines, and a clear justification for the use of live animals nih.gov.
Adherence to Guidelines for Humane Animal Use
Adherence to guidelines for humane animal use is a fundamental ethical obligation. These guidelines emphasize the necessity of using animals only when scientifically justified and when alternatives are not available toxinology.orgapplied-ethology.orgnih.gov. The principles of the 3Rs—Replacement, Reduction, and Refinement—should be actively pursued nih.govnih.govkarger.com. Replacement involves using non-animal methods where possible, reduction aims to minimize the number of animals used, and refinement focuses on minimizing pain, suffering, and distress nih.govnih.gov.
When neuromuscular blocking agents like this compound are used in live animals, effective anesthesia is obligatory toxinology.orgnih.gov. Neuromuscular blocking agents alone are generally considered unacceptable for immobilizing animals without anesthesia applied-ethology.orgnih.govoup.com. Appropriate analgesia and post-operative care should be provided when necessary nih.gov. Euthanasia, when required, must be carried out using appropriate and humane methods wellbeingintlstudiesrepository.orgnih.gov. Institutional Animal Care and Use Committees (IACUCs) play a crucial role in reviewing and overseeing animal care and use programs to ensure compliance with ethical guidelines and regulations researchgate.netnih.gov.
Justification of Animal Models in Research Protocols
The justification of animal models in research protocols requires demonstrating the scientific significance and necessity of the study nih.gov. Animal models are considered essential tools for scientific development, particularly in pharmacology, contributing to improved scientific knowledge and the creation of solutions for human and animal health k-state.edukarger.comuevora.pt. The rationale for using animal models is scientific, and they are likely to remain necessary until equally sound and robust alternative models are developed k-state.edu.
Research protocols must clearly articulate why the chosen animal model is relevant to the aims of the study k-state.edu. A harm-benefit analysis should be performed to determine whether the expected benefits of the research outweigh the potential harm to the animals researchgate.netapplied-ethology.org. This involves assessing the likely harm to the animals and the potential gains to humans, other animals, or the environment applied-ethology.org. Justification also involves considering whether the research questions can be reliably answered using the proposed animal model and experimental design applied-ethology.org.
Data Integration and Synthesis Strategies for Comprehensive Understanding
Data integration and synthesis are essential strategies for achieving a comprehensive understanding of this compound's effects and informing further research or development. Preclinical experiments and their results build upon each other and interconnect genedata.com. Integrating data from different studies in a logical manner, often based on an understanding of the drug and the biological system, is crucial nih.gov.
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a valuable approach for integrating quantitative information about a compound's pharmacological properties with its pharmacokinetics nih.govnih.gov. This allows for the analysis and prediction of species-, drug-, and dose-specific responses acs.org. PK/PD models can help in designing critical studies, understanding the mechanism of action, and selecting optimal compounds nih.gov.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 4736 |
| Pipecuronium (B1199686) bromide | 4736 |
| Pancuronium (B99182) bromide | 26366 |
| Vecuronium (B1682833) bromide | 39919 |
| Rocuronium (B1662866) bromide | 65655 |
| Atracurium besylate | 47316 |
| Cisatracurium | 60815 |
| Neostigmine | 4452 |
| Sugammadex | 6918461 |
| Gallamine | 3386 |
| Verapamil | 2520 |
| Urethane | 11618 |
| α-chloralose | 6735 |
| Ketamine | 3821 |
| Xylazine | 5705 |
| Propofol | 4943 |
| Sevoflurane | 5206 |
| Fentanyl | 3334 |
| Acetylcholine (B1216132) | 187 |
Interactive Data Tables (Simulated based on search findings)
Table 1: Simulated Ex Vivo Neuromuscular Blockade Data
| Stimulus Frequency (Hz) | Muscle Twitch Amplitude (% of Baseline) | Standard Deviation | n |
| 0.1 | Value 1 | SD 1 | X |
| 0.5 | Value 2 | SD 2 | X |
| 1.0 | Value 3 | SD 3 | X |
This table simulates data from an ex vivo nerve-muscle preparation, showing the reduction in muscle twitch amplitude at different stimulation frequencies following administration of a neuromuscular blocking agent. Statistical analysis would compare these values to baseline or control groups.
Table 2: Simulated Animal Study Experimental Design Parameters
| Animal Species | Strain | Number of Animals per Group | Anesthesia Used | Neuromuscular Monitoring Method |
| Rat | Sprague-Dawley | Y | Pentobarbital/Isoflurane | Muscle Force Measurement |
| Mouse | C57BL/6J | Z | (Specified Anesthetic) | (Specified Method) |
This table illustrates typical parameters reported in the experimental design section of preclinical animal studies evaluating neuromuscular blockers.
Table 3: Simulated Statistical Analysis Results (Example from an Ex Vivo Study)
| Comparison Group 1 | Comparison Group 2 | Statistical Test Used | p-value | Significance |
| Control | Treatment A | One-way ANOVA | < 0.05 | Significant |
| Treatment A | Treatment B | Post-hoc Test | > 0.05 | Not Significant |
This table simulates the reporting of statistical analysis results, indicating comparisons made between different experimental groups in an ex vivo study.
Meta-Analysis of Preclinical Research Findings
Meta-analysis, a statistical approach to combine the results from multiple scientific studies, can be applied to preclinical research findings involving pipecuronium bromide. While specific comprehensive meta-analyses focused solely on preclinical this compound studies were not prominently found, the methodology is valuable for synthesizing data from various experimental models.
Preclinical studies on pipecuronium bromide often involve controlled animal models to assess parameters such as elimination pathways (e.g., renal vs. hepatic excretion) and pharmacokinetic profiles . For instance, studies using animal models like dogs with ligated renal pedicles can help delineate the relative contributions of renal and hepatic excretion to the drug's elimination . Meta-analyses of historical preclinical data could potentially identify covariates, such as the type of anesthesia used, that influence variability in drug response and pharmacokinetics .
Detailed research findings from preclinical investigations contribute to the understanding of this compound's effects. For example, studies have characterized its potency, onset, and recovery characteristics in animal models. While direct meta-analytic data on pipecuronium bromide preclinical studies are limited in the search results, the principle of combining data from multiple studies to identify trends and influencing factors remains a key methodological approach in preclinical research synthesis.
Systematic Review Methodologies for NMBA Literature
Systematic reviews play a crucial role in synthesizing the existing literature on neuromuscular blocking agents, including pipecuronium bromide. These reviews employ rigorous methodologies to identify, evaluate, and summarize the findings of relevant studies. The process typically involves a comprehensive search of databases to capture published research on the topic nih.gov.
Methodologies for systematic reviews of NMBA literature often include defining specific research questions, establishing clear inclusion and exclusion criteria for studies, and using standardized methods for data extraction and quality assessment nih.gov. For instance, a systematic review focusing on pipecuronium bromide might include studies comparing its properties to other NMBAs like pancuronium bromide or vecuronium nih.govsaspublishers.com.
Detailed research findings from comparative studies are frequently synthesized in systematic reviews. For example, a comparative clinical study evaluated pipecuronium bromide against pancuronium bromide, examining intubating conditions and cardiovascular responses nih.govsaspublishers.com. The findings indicated that pipecuronium bromide provided favorable intubating conditions with a mean intubating time that compared well to pancuronium bromide saspublishers.com. The study also noted minimal cardiovascular disturbances with pipecuronium bromide, in contrast to the heart rate increasing effect observed with pancuronium bromide nih.govsaspublishers.com.
Systematic reviews of NMBA literature can also explore specific aspects such as the use of NMBAs in particular patient populations or the methodologies for monitoring neuromuscular function amegroups.cnnih.gov. These reviews contribute to a broader understanding of the role of pipecuronium bromide within the context of anesthetic practice and muscle relaxation tums.ac.ir.
Data from comparative studies, such as those evaluating intubating conditions, can be presented in systematic reviews to provide a clear overview of the evidence. Below is an example of how data from a comparative study might be presented in a systematic review:
| Parameter | Pipecuronium Bromide Group | Pancuronium Bromide Group |
| Mean Intubating Time | 126.60 ± 12.55 seconds | 144.60 ± 22.87 seconds |
| Excellent Intubation Conditions | 98% | 84% |
Q & A
Q. How to resolve contradictions in this compound’s pharmacological data across studies?
- Methodological Answer : Conduct a meta-analysis to compare methodologies (e.g., assay types, sample sizes). Use sensitivity analysis to assess confounding variables (e.g., purity of compounds, solvent interactions). Apply triangulation with computational modeling (e.g., molecular docking) to validate hypotheses .
Q. What advanced techniques validate this compound’s molecular interactions in vivo?
- Methodological Answer : Combine biophysical assays (e.g., surface plasmon resonance) with in silico simulations (e.g., MD simulations). Cross-validate results using orthogonal methods like isothermal titration calorimetry (ITC) and fluorescence anisotropy. Ensure statistical rigor with Bonferroni correction for multiple comparisons .
Q. How to design longitudinal studies assessing this compound’s chronic effects?
- Methodological Answer : Implement staggered cohort designs to minimize attrition bias. Use mixed-effects models to account for inter-individual variability. Integrate biomarkers (e.g., metabolomic profiles) for objective endpoints. Pre-register protocols on platforms like Open Science Framework to enhance transparency .
Q. What strategies address ethical challenges in human trials involving this compound?
- Methodological Answer : Adhere to IRB guidelines for informed consent and risk disclosure. Use double-blinding with placebo controls to reduce bias. Include Data Safety Monitoring Boards (DSMBs) for interim analyses. Publish negative results to avoid publication bias .
Data Analysis & Interpretation
Q. How to manage large datasets from high-throughput this compound screenings?
- Methodological Answer : Use tools like Python’s Pandas or R for data wrangling. Apply dimensionality reduction (e.g., PCA) to identify key variables. Store raw data in FAIR-compliant repositories (e.g., Zenodo) with version control .
Q. What statistical methods are robust for analyzing this compound’s dose-response curves?
Q. How to address reproducibility issues in this compound synthesis protocols?
- Methodological Answer : Document synthetic pathways using CHEMDRAW with explicit reaction conditions (e.g., temperature, catalysts). Share step-by-step videos via protocols.io . Collaborate with third-party labs for independent replication .
Publication & Dissemination
Q. What criteria determine the optimal journal for publishing this compound research?
- Methodological Answer : Match scope using tools like Journal Finder (Elsevier). Prioritize journals enforcing rigorous peer review (e.g., COPE members). Include structured abstracts with keywords for indexing (e.g., "this compound pharmacokinetics") .
Q. How to structure a rebuttal for peer reviews criticizing this compound study limitations?
- Methodological Answer : Address critiques point-by-point with supplemental data (e.g., additional controls). Use neutral language and cite prior studies with similar methodologies. Propose follow-up experiments to satisfy reviewers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
